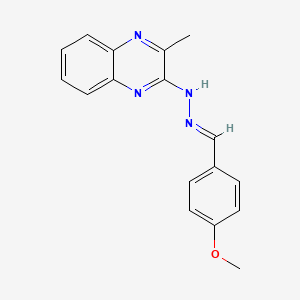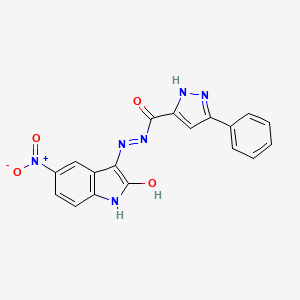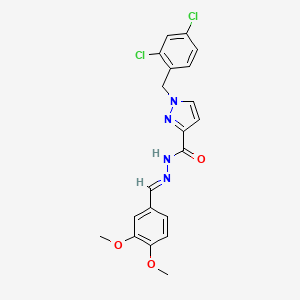![molecular formula C15H28N2O B3884941 N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea](/img/structure/B3884941.png)
N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea
Übersicht
Beschreibung
N-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of energy homeostasis in cells, which makes A-769662 a promising tool for studying metabolic pathways and potential therapeutic targets for metabolic disorders.
Wirkmechanismus
N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea activates AMPK by binding to the allosteric site of the AMPK α subunit. This binding induces a conformational change in the α subunit, which enhances the phosphorylation of the Thr172 residue on the α subunit by upstream kinases. The phosphorylation of Thr172 is necessary for AMPK activation and subsequent downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
AMPK activation by this compound has been shown to have a variety of effects on cellular metabolism and signaling pathways. These effects include increased glucose uptake, increased fatty acid oxidation, decreased lipogenesis, and increased autophagy. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea is its specificity for AMPK activation. This specificity allows for the study of downstream effects of AMPK activation without the confounding effects of other signaling pathways. Additionally, this compound is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular metabolism in vitro. However, one limitation of this compound is its short half-life, which can make it difficult to maintain consistent levels of activation in cell culture experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea and its effects on cellular metabolism and signaling pathways. One direction is the development of more potent and selective AMPK activators that can be used in vivo for therapeutic purposes. Additionally, the downstream effects of AMPK activation by this compound on specific signaling pathways and cellular processes could be further studied to better understand the mechanisms underlying its therapeutic effects. Finally, the potential use of this compound as a tool for studying the role of AMPK in aging and age-related diseases is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N'-isopropyl-N-methyl-N-[2-(2-methylpropylidene)cyclohexyl]urea has been extensively studied in various research fields due to its ability to activate AMPK. The activation of AMPK by this compound has been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and cancer. Additionally, this compound has been used as a tool compound to study the downstream effects of AMPK activation on cellular metabolism and signaling pathways.
Eigenschaften
IUPAC Name |
1-methyl-1-[(2E)-2-(2-methylpropylidene)cyclohexyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-11(2)10-13-8-6-7-9-14(13)17(5)15(18)16-12(3)4/h10-12,14H,6-9H2,1-5H3,(H,16,18)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHPYQQZBNTPHM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCCC1N(C)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/1\CCCCC1N(C)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B3884864.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3884871.png)
![3-(cyclohexylmethyl)-5-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3884876.png)
![(2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3884882.png)

![2-{[(5-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B3884891.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B3884892.png)
![benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3884895.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3884901.png)
![N-[2-(2-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B3884906.png)


![2-(2,3-dimethylphenoxy)-N'-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B3884951.png)

